3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
Description
This compound features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 6 and a thiazole ring at position 3. The thiazole is further functionalized with a 3-hydroxyphenylamino group, which introduces hydrogen-bonding capability and polar interactions. Its synthesis typically involves cyclization reactions between thiourea derivatives and α-bromoacetylcoumarins under basic conditions .
Properties
IUPAC Name |
3-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-14-5-6-17-11(7-14)8-15(18(23)25-17)16-10-26-19(21-16)20-12-3-2-4-13(22)9-12/h2-10,22H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMUCJVEVOZWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Unfortunately, specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for MLS000548677 are not available at this time. These properties are crucial in determining the bioavailability of the compound and its overall effect within the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s effectiveness. .
Biological Activity
The compound 3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₃S
- IUPAC Name : this compound
This compound features a chromenone backbone fused with a thiazole ring and a hydroxyphenyl amino group, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Research Findings
- A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
- Another investigation reported that the compound activates caspase pathways, leading to apoptosis in HCT116 colon cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- A study found that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
- In vitro assays demonstrated that it disrupts bacterial cell membranes, contributing to its antimicrobial effects.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- The compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HCT116 (colon cancer) | - | Activation of caspase pathways | |
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell membranes |
| Escherichia coli | 25 | Disruption of cell membranes | |
| Anti-inflammatory | In vitro models | - | Inhibition of NF-kB signaling pathway |
Comparison with Similar Compounds
3-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
- Structural Difference : Substitutes the hydroxyl group with a 2-chlorophenyl moiety.
- Impact on Properties : The chloro group is electron-withdrawing, altering electronic density on the thiazole and coumarin rings. This may enhance lipophilicity and membrane permeability but reduce solubility .
- Bioactivity : Chlorinated analogs often exhibit improved enzyme inhibition due to halogen bonding but may face toxicity concerns.
3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one
3-(5-{[3-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
- Structural Difference : Replaces thiazole with thiadiazole and introduces a trifluoromethylphenyl group.
- Impact on Properties : The thiadiazole ring offers distinct electronic properties, while the CF₃ group is strongly electron-withdrawing. This combination may enhance metabolic stability and receptor binding but reduce solubility .
- Synthesis : Requires specialized reagents for thiadiazole formation, increasing synthetic complexity.
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one
- Structural Difference : Substitutes methoxy at position 6 with chloro.
- However, chloro may confer toxicity risks and lower solubility compared to methoxy .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
